Carvedilol

描述

属性

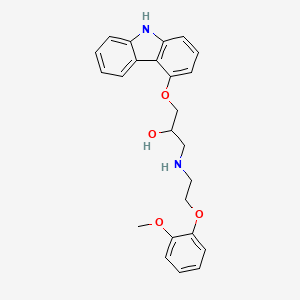

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022747 | |

| Record name | Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from ethyl acetate | |

CAS No. |

72956-09-3 | |

| Record name | Carvedilol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72956-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvedilol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carvedilol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carvedilol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K47UL67F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-115 °C, 114 - 115 °C | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carvedilol: Mechanisms of Action Beyond Beta-Blockade

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol is a third-generation adrenergic antagonist widely recognized for its efficacy in treating heart failure and hypertension.[1] Its therapeutic success is conventionally attributed to its non-selective β-adrenergic and selective α1-adrenergic receptor blockade.[2][3] This dual-receptor antagonism confers both negative chronotropic/inotropic effects and vasodilation, a combination particularly beneficial in cardiovascular pathologies.[4] However, a growing body of evidence reveals a more complex pharmacological profile. This guide delves into the ancillary properties of this compound that extend beyond simple adrenoceptor antagonism. We will explore its roles as a biased agonist, an antioxidant, an anti-inflammatory agent, and a modulator of calcium signaling and metabolic pathways. Understanding these multifaceted mechanisms is critical for optimizing its clinical application and for inspiring the development of next-generation cardiovascular therapeutics with tailored signaling properties.

α1-Adrenergic Receptor Antagonism: The Vasodilatory Component

While often discussed in tandem with its beta-blocking activity, the α1-adrenoceptor antagonism of this compound is a distinct mechanism crucial to its hemodynamic profile. Unlike traditional beta-blockers, this compound's ability to block α1-receptors in vascular smooth muscle leads to vasodilation, reducing peripheral resistance and afterload without the reflex tachycardia often seen with pure vasodilators.[5][6] This effect is primarily mediated by the S(–) and R(+) enantiomers of this compound.[5]

Mechanistic Pathway: α1-Adrenoceptor Blockade

The canonical α1-adrenergic signaling pathway involves Gq protein activation, leading to phospholipase C (PLC) stimulation, subsequent inositol trisphosphate (IP3) and diacylglycerol (DAG) production, and ultimately, an increase in intracellular calcium (Ca2+) concentrations, causing smooth muscle contraction. This compound competitively antagonizes norepinephrine at the α1-receptor, preventing this cascade and promoting vasorelaxation.

Caption: this compound's antagonism of the α1-adrenergic receptor.

Experimental Protocol: In Vitro α1-Adrenoceptor Functional Assay

This protocol assesses the α1-antagonist activity of this compound by measuring its ability to inhibit norepinephrine-induced contraction in isolated vascular tissue. The rat thoracic aorta is a standard model for this purpose.

1.2.1 Tissue Preparation:

-

Humanely euthanize a Sprague-Dawley rat according to institutional guidelines.

-

Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Carefully remove adhering connective tissue and fat.

-

Cut the aorta into rings of 2-3 mm in length.

-

Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

1.2.2 Experimental Procedure:

-

Equilibrate the tissues for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

-

Induce a reference contraction with 60 mM KCl to verify tissue viability. Wash the tissue and allow it to return to baseline.

-

Generate a cumulative concentration-response curve for norepinephrine (10⁻⁹ M to 10⁻⁵ M).

-

Wash the tissue and allow it to re-equilibrate.

-

Incubate the tissue with a specific concentration of this compound (e.g., 10⁻⁸ M) for 30 minutes.

-

In the presence of this compound, repeat the cumulative concentration-response curve for norepinephrine.

-

Repeat steps 4-6 with increasing concentrations of this compound.

1.2.3 Data Analysis:

-

Measure the contractile force using an isometric force transducer connected to a data acquisition system.

-

Plot the concentration-response curves for norepinephrine in the absence and presence of different concentrations of this compound.

-

The rightward shift of the norepinephrine curve in the presence of this compound indicates competitive antagonism. Calculate the pA2 value using a Schild plot to quantify the antagonist potency.

Biased Agonism: β-Arrestin-Mediated Signaling

Perhaps the most novel mechanism beyond classical blockade is this compound's function as a "biased ligand" at the β2-adrenergic receptor (and to some extent, the β1-AR).[7][8] While it acts as an inverse agonist for the Gs-protein-cAMP pathway (the canonical beta-blocker effect), it simultaneously functions as an agonist for G protein-independent signaling mediated by β-arrestin.[7][9] This biased signaling may explain this compound's unique clinical efficacy in heart failure, as β-arrestin pathways are implicated in cell survival and cardioprotection, whereas chronic Gs activation can be cardiotoxic.[7]

Mechanistic Pathway: this compound-Induced Biased Signaling

Upon binding to the β-adrenergic receptor, this compound stabilizes a receptor conformation that is uncoupled from Gs proteins but is recognized and phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a docking site for β-arrestin, which then translocates to the receptor. The β-arrestin/receptor complex acts as a scaffold for various signaling molecules, notably activating the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell growth and survival.[7][9] Interestingly, for the β1AR, this compound-induced β-arrestin bias requires the Gαi protein.[10]

Caption: this compound's biased agonism at the β-adrenergic receptor.

Experimental Protocol: Assessing β-Arrestin Recruitment via BRET Assay

The Bioluminescence Resonance Energy Transfer (BRET) assay is a robust method to measure protein-protein interactions in live cells, making it ideal for monitoring this compound-induced β-arrestin recruitment to the β2AR.

2.2.1 Cell Line and Plasmids:

-

Use a cell line suitable for transfection, such as HEK-293 cells.

-

Utilize expression plasmids for:

-

β2-adrenergic receptor C-terminally tagged with a BRET donor, e.g., Renilla Luciferase (Rluc).

-

β-arrestin-2 N-terminally tagged with a BRET acceptor, e.g., Yellow Fluorescent Protein (YFP).

-

2.2.2 Experimental Procedure:

-

Co-transfect HEK-293 cells with the β2AR-Rluc and YFP-β-arrestin-2 plasmids using a standard transfection reagent (e.g., Lipofectamine).

-

24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).

-

Dispense the cell suspension into a white, 96-well microplate.

-

Add the Rluc substrate, coelenterazine h, to all wells to a final concentration of 5 µM.

-

Immediately add varying concentrations of this compound to the appropriate wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Measure the luminescence signal at two wavelengths simultaneously using a microplate reader equipped with two filters: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).

2.2.3 Data Analysis:

-

Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 485 nm).

-

Subtract the BRET ratio of the vehicle control from all other readings to determine the net BRET ratio.

-

Plot the net BRET ratio as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Antioxidant and Anti-inflammatory Actions

This compound possesses potent antioxidant properties, a feature not shared by most other beta-blockers.[11][12] This activity is primarily attributed to its carbazole moiety, which can scavenge free radicals and inhibit lipid peroxidation.[11][13] This antioxidant effect is intrinsically linked to its anti-inflammatory actions, as oxidative stress is a key trigger for inflammatory pathways.[12] this compound has been shown to suppress the expression and production of inflammatory cytokines like IL-1β.[14][15]

Mechanistic Pathway: ROS Scavenging and Anti-inflammatory Signaling

This compound can directly neutralize reactive oxygen species (ROS) such as hydroxyl radicals.[11] By reducing the cellular burden of ROS, it prevents oxidative damage to lipids, proteins, and DNA. This reduction in oxidative stress prevents the activation of pro-inflammatory signaling cascades, such as the NLRP3 inflammasome and Notch signaling pathways, leading to decreased production of inflammatory mediators.[16]

Caption: this compound's antioxidant and anti-inflammatory mechanisms.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.

3.2.1 Reagents and Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of dilutions of this compound in methanol.

-

Prepare a positive control solution (e.g., ascorbic acid or α-tocopherol).

3.2.2 Experimental Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH stock solution to each well.

-

Add 100 µL of the various this compound dilutions, the positive control, or methanol (as a negative control) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

3.2.3 Data Analysis:

-

The scavenging of the DPPH radical by this compound results in a color change from purple to yellow, which corresponds to a decrease in absorbance.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

Plot the % scavenging against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (µM) for Fe(++)-initiated Lipid Peroxidation | Reference |

| This compound | 8.1 | [11] |

| Atenolol | > 1000 | [11] |

| Propranolol | > 1000 | [11] |

| Labetalol | > 1000 | [11] |

Table 1: Comparative antioxidant activity of this compound and other beta-blockers.

Additional Mechanisms: Calcium and Metabolic Modulation

Calcium Channel Blockade

At higher concentrations, this compound exhibits calcium channel blocking activity.[17] It has been shown to inhibit voltage-dependent L-type Ca2+ channels in vascular smooth muscle cells, which contributes to its vasorelaxing effects, independent of α1-blockade.[18] This action also extends to inhibiting agonist-induced and capacitative Ca2+ entry, a feature not shared by beta-blockers like metoprolol.[18]

Favorable Metabolic Profile

Unlike traditional beta-blockers which can worsen insulin resistance and negatively impact lipid profiles, this compound has demonstrated neutral or even beneficial metabolic effects.[19][20] Studies have shown that this compound can improve insulin sensitivity in hypertensive and heart failure patients.[21][22] This is likely due to its α1-blocking properties, which facilitate glucose uptake in skeletal muscle, and potentially its broader effects on adrenergic overdrive in metabolic disease.[19][23]

| Parameter | Metoprolol Treatment | This compound Treatment | Reference |

| Insulin Sensitivity | Decreased by ~14% | Increased | [19] |

| Fasting Insulinemia | No significant change | Decreased (p=0.022) | [21] |

| HOMA Index | No significant change | Decreased (p=0.034) | [21] |

| HDL Cholesterol | Decreased | Unchanged | [19] |

| Triglycerides | Increased | Unchanged | [19] |

Table 2: Comparative metabolic effects of this compound vs. metoprolol.

Conclusion

The clinical profile of this compound is a composite of multiple pharmacological actions. While its identity as a dual-acting adrenoceptor antagonist is well-established, its unique efficacy, particularly in complex syndromes like heart failure, is heavily influenced by its pleiotropic properties. The capacity for biased agonism, potent antioxidant and anti-inflammatory activity, and favorable metabolic effects collectively position this compound as more than just a beta-blocker. For drug development professionals, this compound serves as a powerful case study, demonstrating that targeting a single receptor can elicit a rich, multifaceted signaling response. Future research should continue to dissect these non-canonical pathways to identify novel therapeutic targets and design next-generation cardiovascular drugs with optimized, pathway-specific activities.

References

- 1. This compound: beta-blockade and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Gαi is required for this compound-induced β1 adrenergic receptor β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant activity of this compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardioprotective effects of this compound on acute autoimmune myocarditis: anti-inflammatory effects associated with antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. This compound attenuates inflammatory reactions of lipopolysaccharide-stimulated BV2 cells and modulates M1/M2 polarization of microglia via regulating NLRP3, Notch, and PPAR-γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: The New Role of Beta Blockers in Congestive Heart Failure | AAFP [aafp.org]

- 18. Inhibitory effects of this compound on calcium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential effect of chronic treatment with two beta-blocking agents on insulin sensitivity: the this compound-metoprolol study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Results of therapy with this compound, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Does this compound impair insulin sensitivity in heart failure patients without diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hcplive.com [hcplive.com]

- 23. This compound improves glucose tolerance and insulin sensitivity in treatment of adrenergic overdrive in high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Carvedilol as a Biased Agonist at β-Adrenergic Receptors: A Technical Guide to Its Mechanism and Characterization

Abstract: The traditional view of G-protein coupled receptor (GPCR) pharmacology is being reshaped by the concept of biased agonism, or functional selectivity, where a ligand can stabilize distinct receptor conformations to preferentially activate specific downstream signaling pathways. Carvedilol, a widely prescribed β-adrenergic receptor (βAR) antagonist for heart failure, stands as a seminal example of a clinically successful biased agonist.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's unique signaling profile. It details its inverse agonism towards canonical G-protein signaling and its simultaneous agonism towards β-arrestin-mediated pathways. We provide field-proven, step-by-step protocols for quantifying these divergent signaling events and offer a framework for data analysis to rigorously characterize this bias. This document is intended for researchers, scientists, and drug development professionals seeking to understand, characterize, and leverage the principles of biased agonism in their work.

The Evolving Paradigm of GPCR Signaling

From Linear Models to Functional Selectivity

For decades, GPCR ligands were classified along a linear spectrum of efficacy: full agonists, partial agonists, antagonists, and inverse agonists, all defined by their ability to modulate G-protein activation.[2] This model, however, could not account for the growing evidence that GPCRs can signal through effectors other than G-proteins, most notably the β-arrestin proteins.[2] The discovery that ligands could selectively engage one pathway over another gave rise to the concept of "biased agonism" or "functional selectivity".[1][2][3] This paradigm shift posits that GPCRs are not simple switches but are dynamic allosteric machines capable of adopting multiple active conformations, with each conformation dictating a unique signaling outcome.[4][5]

β-Adrenergic Receptors: Canonical Gs Signaling

β-adrenergic receptors (βARs), particularly the β1AR and β2AR subtypes, are archetypal Gs-coupled receptors. Upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, they activate the heterotrimeric Gs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, mediating physiological responses like increased heart rate and cardiac contractility.

The Concept of Biased Agonism: G-protein vs. β-arrestin Pathways

Following agonist-induced activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs).[1][7] This phosphorylation event promotes the recruitment of β-arrestin proteins. While initially characterized for their role in receptor desensitization and internalization, it is now established that β-arrestins can act as independent signal transducers, scaffolding a host of signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[8][9]

A "balanced" agonist, such as the full βAR agonist isoproterenol, activates both G-protein and β-arrestin pathways.[6] In contrast, a biased agonist selectively activates one pathway. A β-arrestin-biased agonist, like this compound, will preferentially stimulate β-arrestin-dependent signaling while simultaneously blocking or even inhibiting G-protein-mediated signaling.[8][10]

This compound's Unique Signaling Profile

A Clinically Proven β-Blocker with Unexpected Properties

This compound's exceptional clinical efficacy in reducing morbidity and mortality in heart failure patients has long been recognized, though the mechanisms were once considered controversial.[8][9] Among a field of many β-blockers, this compound exhibits a unique pharmacological signature.[8] Research has revealed that it is not a simple antagonist but a potent biased agonist.[11][12]

The Core Mechanism: Inverse Agonism at Gs and Agonism at β-arrestin

The defining characteristic of this compound's bias is its dual action:

-

Inverse Agonism at Gs: It actively suppresses basal Gs-dependent adenylyl cyclase activity, reducing cAMP production below baseline levels.[6][8] This aligns with its therapeutic role as a β-"blocker," protecting the heart from excessive catecholamine stimulation.[8]

-

Agonism at β-arrestin: Simultaneously, this compound promotes GRK-mediated phosphorylation of the βAR, leading to the recruitment of β-arrestin and the activation of downstream pathways, including the ERK1/2 MAPK cascade.[8][9]

This profile suggests that this compound stabilizes a receptor conformation that is uncoupled from Gs but competent for β-arrestin interaction and signaling.[8][9]

Subtype Specificity: The Role of Gαi in β1AR, but not β2AR, Biased Signaling

Further research has uncovered a fascinating layer of complexity specific to the β1AR subtype. For the β1AR, this compound's ability to engage the β-arrestin pathway requires a switch in G-protein coupling from the canonical Gs to Gi.[6][13] this compound uniquely promotes the recruitment and activation of Gαi to the β1AR, which in turn stabilizes the receptor conformation necessary for β-arrestin-mediated signaling.[6][13] This Gαi requirement is not observed for this compound's biased signaling through the β2AR, indicating that different mechanisms for bias may exist between βAR subtypes.[13]

Structural Basis: Conformational Exclusion of G-proteins

Recent structural studies provide a molecular rationale for this compound's bias. The data show that this compound binding stabilizes an inactive receptor conformation that physically prevents the binding of G-proteins.[7][14] However, this "inactive" state can still be phosphorylated by GRKs, allowing for the recruitment of activated β-arrestin.[7][14] Therefore, this compound's β-arrestin bias is governed by a mechanism of conformational exclusion, where it selectively blocks G-protein coupling while permitting β-arrestin engagement.[7][14]

Experimental Workflow for Characterizing this compound's Bias

Causality of Experimental Design: Choosing the Right System and Readouts

To empirically demonstrate biased agonism, one must quantify at least two distinct signaling outputs from the same receptor. The choice of assays and cellular background is critical and can influence the results, a phenomenon known as "system bias".[15][16]

-

Cell System: Human Embryonic Kidney (HEK-293) cells are a common choice. They are robust, easy to transfect, and provide a low-background environment for studying specific receptor signaling pathways with minimal interference from other endogenous receptors.[8] Using a stable cell line expressing the βAR subtype of interest is crucial for reproducibility.

-

G-Protein Readout: Measuring changes in intracellular cAMP is the most direct and widely accepted method for assessing Gs (or Gi) pathway activation.

-

β-arrestin Readout: While direct β-arrestin recruitment assays exist[17], measuring the phosphorylation of ERK1/2 is a robust, well-characterized, and highly amplified downstream readout of β-arrestin-mediated signaling for many GPCRs, including the β2AR.[8][18] It serves as a reliable proxy for the activation of this pathway.

A self-validating experimental design requires the inclusion of proper controls: a vehicle control (baseline), a known balanced full agonist (e.g., isoproterenol) to define the maximal response of both pathways, and the test compound (this compound).

Protocol 1: Quantifying G-Protein Pathway Inhibition (cAMP Assay)

This protocol outlines a general method for a competitive immunoassay (e.g., HTRF or AlphaScreen) to measure changes in intracellular cAMP.

Principle

This assay quantifies intracellular cAMP levels. In the case of Gs-coupled βARs, an agonist increases cAMP. For this compound's inverse agonism, we expect a decrease in basal cAMP. For Gi-coupled receptors, an agonist-induced decrease in cAMP is often measured against a background of cAMP stimulated by forskolin, an adenylyl cyclase activator.[19]

Detailed Step-by-Step Protocol

-

Cell Seeding: Seed HEK-293 cells stably expressing the βAR of interest into white 384-well plates at a density that will yield a confluent monolayer the next day. Culture overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the reference agonist (isoproterenol) and test compound (this compound) in stimulation buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation).[20]

-

Cell Stimulation:

-

Carefully aspirate the culture medium from the cells.

-

Add 10 µL of stimulation buffer to all wells and incubate for 15-30 minutes at room temperature.[20]

-

Add 10 µL of the prepared compound dilutions to the respective wells. For vehicle controls, add 10 µL of stimulation buffer.

-

Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.[20][21]

-

-

Cell Lysis: Add 10 µL of lysis buffer as specified by the assay kit manufacturer and incubate on an orbital shaker for 5-10 minutes.[21]

-

cAMP Detection:

-

Transfer 10 µL of cell lysate to a new 384-well detection plate (e.g., OptiPlate).[21]

-

Prepare a cAMP standard curve in parallel using the same lysis buffer.[21]

-

Add the detection reagents (e.g., antibody-coated acceptor beads and labeled-cAMP donor beads) according to the manufacturer's protocol.[21] This step is typically performed in reduced lighting conditions.

-

Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.[20]

Protocol 2: Quantifying β-arrestin Pathway Activation (p-ERK Assay)

This protocol describes a method for measuring ERK1/2 phosphorylation, a downstream marker of β-arrestin activation, using a plate-based immunoassay (e.g., AlphaScreen SureFire).

Principle

This assay uses an immuno-sandwich format to capture and quantify endogenous phosphorylated ERK1/2 in cell lysates.[18] An increase in the p-ERK/Total ERK ratio upon ligand stimulation indicates activation of the MAPK cascade, which, for this compound at the β2AR, is mediated by β-arrestin.[8]

Detailed Step-by-Step Protocol

-

Cell Seeding & Growth: Seed and grow cells as described in Protocol 1 (Section 4.2, Step 1). It is critical that cells are grown to confluence, as contact inhibition significantly lowers background ERK phosphorylation and synchronizes cell responsiveness.[18]

-

Serum Starvation (Optional but Recommended): After reaching confluence, replace the growth medium with serum-free medium and incubate for 2-4 hours. This reduces basal signaling activity and improves the signal-to-noise ratio.

-

Compound Preparation: Prepare serial dilutions of isoproterenol and this compound in serum-free medium.

-

Cell Stimulation:

-

Aspirate the serum-free medium.

-

Add the prepared compound dilutions to the cells.

-

Incubate at 37°C. The optimal time for p-ERK activation is typically short (5-10 minutes) and should be determined empirically.

-

-

Cell Lysis:

-

Aspirate the stimulation medium.

-

Immediately add ice-cold Lysis Buffer provided by the kit manufacturer (e.g., SureFire Lysis Buffer).

-

Incubate on an orbital shaker for 10-15 minutes at room temperature.

-

-

p-ERK Detection:

-

Transfer lysate (e.g., 4 µL) to a 384-well Proxiplate.

-

Prepare the detection reagent mix containing activated Acceptor beads and biotinylated anti-p-ERK antibody as per the manufacturer's protocol. Add this mix to the lysate.

-

Incubate for 2 hours at room temperature.

-

Prepare and add the Donor bead mix (streptavidin-coated).

-

Incubate for another 2 hours at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The same procedure can be followed using reagents for Total ERK to allow for normalization.

Data Analysis and Quantification of Bias

Generating Dose-Response Curves

For both assays, raw data should be converted to percent response. For the cAMP assay, this is often relative to the basal (vehicle) level. For the p-ERK assay, it is relative to the maximal response induced by the reference agonist (isoproterenol). Plot the percent response against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each ligand in each pathway.[20]

The Concept of a Reference Agonist

Quantifying bias requires comparing the test ligand's activity to a reference agonist that is active in both pathways.[2] The endogenous ligand or a well-characterized full agonist like isoproterenol is typically chosen. Bias is always a relative measure.[2][22]

Calculating Bias: Methods and Interpretation

Several quantitative methods exist. A common approach involves calculating a "bias factor." This can be done by first determining the "transduction ratio" (Eₘₐₓ / EC₅₀) for each ligand in each pathway. The bias of the test ligand (this compound) is then calculated relative to the reference ligand (Isoproterenol).

Log(Bias Factor) = Log( (Eₘₐₓ / EC₅₀)pERK / (Eₘₐₓ / EC₅₀)cAMP )this compound - Log( (Eₘₐₓ / EC₅₀)pERK / (Eₘₐₓ / EC₅₀)cAMP )Isoproterenol

-

A Log(Bias Factor) > 0 indicates a bias towards the p-ERK (β-arrestin) pathway.

-

A Log(Bias Factor) < 0 indicates a bias towards the cAMP (G-protein) pathway.

-

A Log(Bias Factor) ≈ 0 indicates a balanced ligand.

Note: This calculation can be challenging when a ligand exhibits inverse agonism (negative Eₘₐₓ) in one pathway. In such cases, alternative models or qualitative descriptions of the bias are necessary.[2][23]

Data Presentation

Summarize the pharmacological parameters in a clear, structured table for easy comparison.

| Ligand | Pathway | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) | Bias Profile |

| Isoproterenol | cAMP (Gs) | 10 | 100% | Balanced (Reference) |

| p-ERK (β-arr) | 50 | 100% | ||

| This compound | cAMP (Gs) | N/A | -30% (Inverse Agonism) | β-arrestin Biased |

| p-ERK (β-arr) | 200 | 60% (Agonism) |

Table 1: Example data summary for characterizing ligand bias at a β-adrenergic receptor. Values are hypothetical for illustrative purposes.

Therapeutic Implications and Future Directions

Explaining this compound's Clinical Efficacy in Heart Failure

The biased agonism of this compound offers a compelling explanation for its superior clinical outcomes in heart failure.[8][10] The prevailing hypothesis is that this compound provides a "best of both worlds" approach:

-

Cardioprotection via Gs Blockade: Its inverse agonism blocks the deleterious effects of chronic catecholamine overstimulation (e.g., apoptosis, pathological remodeling) mediated by the Gs-cAMP pathway.[8]

-

Beneficial Signaling via β-arrestin: The simultaneous activation of β-arrestin pathways may promote pro-survival and anti-apoptotic signals, contributing to improved cardiac function and structure.[8]

Furthermore, this compound's β-arrestin-biased agonism has been shown to enhance skeletal muscle contractility, which could be beneficial in treating conditions like sarcopenia and frailty that often accompany heart failure.[11][12][24]

A Prototype for a New Generation of Therapeutics

This compound serves as a clinical proof-of-concept for the therapeutic potential of biased ligands.[8][25] The ability to selectively engage beneficial signaling pathways while avoiding those that cause adverse effects is a transformative goal in drug discovery.[4][5][26] Future research will focus on designing novel biased ligands for βARs and other GPCR targets with even greater selectivity, potentially leading to safer and more effective treatments for a wide range of diseases.[25]

Conclusion

This compound exemplifies the paradigm of biased agonism, transitioning it from a pharmacological curiosity to a clinically validated therapeutic strategy. Its unique ability to antagonize Gs-protein signaling while simultaneously activating β-arrestin-dependent pathways provides a molecular basis for its remarkable success in treating heart failure. Understanding the mechanisms of this bias and mastering the experimental techniques to quantify it are essential skills for modern pharmacologists and drug discovery professionals. The protocols and frameworks presented in this guide offer a robust starting point for exploring the complex and fascinating world of functionally selective GPCR signaling.

References

- 1. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biased signaling in GPCRs: Structural insights and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gαi is required for this compound-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pnas.org [pnas.org]

- 9. [PDF] A unique mechanism of β-blocker action: this compound stimulates β-arrestin signaling | Semantic Scholar [semanticscholar.org]

- 10. droracle.ai [droracle.ai]

- 11. The β-arrestin-biased β-adrenergic receptor blocker this compound enhances skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Gαi is required for this compound-induced β1 adrenergic receptor β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 16. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. [PDF] Quantifying Ligand Bias at Seven-Transmembrane Receptors | Semantic Scholar [semanticscholar.org]

- 23. A Novel Method for Analyzing Extremely Biased Agonism at G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 25. ahajournals.org [ahajournals.org]

- 26. Biased GPCR Signaling: Possible Mechanisms and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Carvedilol

Section 1: Introduction to Carvedilol's Unique Pharmacological Profile

This compound is a third-generation cardiovascular drug widely recognized for its dual action as a non-selective β-adrenergic receptor antagonist and an α1-adrenergic receptor blocker.[1] This unique combination accounts for its efficacy in treating hypertension, angina, and congestive heart failure.[2] However, a growing body of evidence distinguishes this compound from other β-blockers: its potent antioxidant activity.[2][3] This property is not a mere pharmacological curiosity but is believed to contribute significantly to its cardioprotective effects, particularly in pathological states characterized by heightened oxidative stress.[2][4]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in cardiovascular diseases.[4] ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to endothelial dysfunction, inflammation, and apoptosis.[2][5] this compound's ability to counteract these processes at a molecular level provides an additional layer of therapeutic benefit.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro antioxidant properties of this compound. We will delve into its multifaceted mechanisms of action, present detailed protocols for its evaluation, and offer insights into the interpretation of experimental data, grounding our discussion in established scientific literature.

Section 2: The Multifaceted Antioxidant Mechanisms of this compound

This compound's antioxidant capacity is not monolithic; it stems from a combination of direct and indirect actions, a distinction critical for designing and interpreting in vitro studies.

Direct Mechanisms: Free Radical Scavenging and Metal Ion Chelation

This compound can directly neutralize harmful molecules. This occurs through two primary pathways:

-

Free Radical Scavenging: The carbazole moiety within this compound's structure is a potent scavenger of free radicals, particularly highly destructive hydroxyl (•OH) and peroxyl radicals.[6] This mechanism involves donating a hydrogen atom to the radical, stabilizing it and terminating the damaging chain reaction of lipid peroxidation.[6][7]

-

Metal Ion Chelation: The initiation and propagation of many radical chain reactions are catalyzed by transition metals, such as iron. This compound has been shown to chelate ferric ions (Fe³⁺), sequestering them and preventing their participation in the Fenton reaction, a major source of hydroxyl radicals in biological systems.[8][9][10] This action is a "preventive" antioxidant mechanism, distinct from the direct scavenging of already-formed radicals.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Novel mechanisms in the treatment of heart failure: inhibition of oxygen radicals and apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of this compound and metoprolol antioxidant activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of this compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a new antihypertensive agent, prevents lipid peroxidation and oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radical-scavenging and iron-chelating properties of this compound, an antihypertensive drug with antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound inhibition of lipid peroxidation. A new antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Carvedilol's Role in Modulating Cardiac Signaling Pathways: A Paradigm of Biased Ligandry and Pleiotropic Action

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Carvedilol stands as a cornerstone in the management of cardiovascular diseases, particularly heart failure. Its clinical superiority over other beta-blockers has long suggested a mechanism of action extending beyond simple receptor antagonism. This technical guide delves into the complex molecular pharmacology of this compound, moving beyond its canonical classification as a non-selective β-adrenergic and α1-adrenergic receptor antagonist. We will explore its sophisticated role as a biased ligand, its distinct modulation of β1- and β2-adrenergic receptor signaling cascades, and its significant ancillary antioxidant and anti-inflammatory properties. This document is designed for researchers and drug development professionals, providing not only a deep mechanistic understanding but also field-proven experimental protocols to investigate these pathways. The narrative emphasizes the causality behind its multifaceted actions, offering a framework for future research and the development of next-generation cardiovascular therapeutics.

Deconstructing the Orthodoxy: Beyond Simple Adrenergic Blockade

For decades, the therapeutic efficacy of this compound was attributed primarily to its multi-receptor blockade:

-

β1-Adrenergic Receptors (β1AR): Blockade in cardiomyocytes reduces heart rate, contractility, and cardiac output, decreasing myocardial oxygen demand.

-

β2-Adrenergic Receptors (β2AR): Antagonism contributes to its systemic effects.

-

α1-Adrenergic Receptors (α1AR): Blockade in vascular smooth muscle leads to vasodilation, reducing both preload and afterload, a feature that distinguishes it from many other beta-blockers.[1][2]

While this model is correct, it is incomplete. It fails to explain the superior survival benefits observed with this compound in heart failure compared to beta-blockers with seemingly similar profiles.[3] The key to understanding this compound's unique efficacy lies in the concept of G protein-coupled receptor (GPCR) biased signaling, where a ligand can selectively activate certain downstream pathways while simultaneously blocking others at the very same receptor.

The β2-Adrenergic Receptor: A Nexus of Biased Signaling

Groundbreaking research has repositioned this compound not as a simple β2AR antagonist, but as a potent biased ligand .[4][5] It selectively antagonizes the canonical G protein-mediated pathway while concurrently activating a distinct, G protein-independent signaling cascade mediated by β-arrestin.

Mechanism: Uncoupling from Gs, Engaging β-Arrestin

Upon binding to the β2AR, this compound stabilizes a unique receptor conformation. This conformation is incapable of coupling effectively with the stimulatory G protein (Gs), thus acting as an inverse agonist for the Gs-adenylyl cyclase-cAMP pathway.[3][5] However, this same conformation is recognized by G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor's intracellular tail. These phosphorylation sites serve as a high-affinity docking platform for β-arrestin proteins.[6]

The recruitment of β-arrestin to the this compound-occupied β2AR initiates a second wave of signaling. β-arrestin acts as a scaffold, assembling a signaling complex that includes components of the mitogen-activated protein kinase (MAPK) cascade, leading to the robust phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[4][6] This β-arrestin-mediated ERK activation is thought to contribute to pro-survival and anti-apoptotic effects within cardiomyocytes.

It is noteworthy that this paradigm is a subject of ongoing scientific discussion. Some recent studies, utilizing cells devoid of G proteins via CRISPR/Cas9 editing, suggest that a low level of G protein activity may still be a prerequisite for all detectable this compound signaling through the β2AR, challenging the purely G protein-independent model.[7][8]

Visualization: this compound-Induced Biased Signaling at the β2AR

Caption: this compound's biased agonism at the β2AR.

Experimental Protocol: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol provides a robust method to quantify the activation of the ERK1/2 pathway in response to this compound stimulation, a key indicator of β-arrestin-mediated signaling.

Causality: The ratio of phosphorylated ERK (p-ERK) to total ERK is a direct measure of kinase activation. By comparing the p-ERK/total ERK ratio in vehicle-treated versus this compound-treated cells, we can quantify the drug's effect. Including a classical agonist (e.g., isoproterenol) provides a positive control for pathway activation.

Methodology:

-

Cell Culture & Treatment:

-

Plate cells (e.g., HEK-293 expressing β2AR or primary cardiomyocytes) at an appropriate density.

-

Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

-

Treat cells with this compound (e.g., 10 µM), isoproterenol (e.g., 10 µM), or vehicle for a predetermined time (a time-course from 2 to 30 minutes is recommended initially).

-

-

Lysate Preparation:

-

Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

-

Sample Preparation & SDS-PAGE:

-

Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

-

Denature the samples by boiling at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and run at 100-120V until the dye front reaches the bottom.[10]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-protein detection to reduce background.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[10]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash again three times for 10 minutes each with TBST.

-

-

Detection & Re-probing:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

To normalize for protein loading, the membrane must be stripped and re-probed for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and then probe with a primary antibody against total ERK1/2.[10]

-

-

Data Analysis:

-

Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.

-

The β1-Adrenergic Receptor: A Novel Pro-Contractility Circuit

This compound's nuanced actions extend to the β1AR, the predominant subtype in the heart. Recent evidence demonstrates that this compound can promote β1AR coupling to an alternative G protein, the inhibitory G protein (Gi). This engagement triggers a distinct signaling cascade that enhances cardiac contractility through a novel mechanism.[11][12]

Mechanism: The Gi-PI3K-Akt-NOS3-cGMP Pathway

Acute stimulation with this compound promotes the β1AR to couple with Gi. This leads to the activation of a Phosphoinositide 3-kinase (PI3K) -> Akt -> Nitric Oxide Synthase 3 (NOS3, also known as eNOS) pathway.[11] Activated NOS3 produces nitric oxide (NO), which in turn stimulates soluble guanylate cyclase (sGC) to generate cyclic guanosine monophosphate (cGMP). The rise in cGMP activates Protein Kinase G (PKG), which then phosphorylates myofilament proteins.[11][12]

This PKG-dependent phosphorylation increases the calcium sensitivity of the myofilaments, enhancing cardiac contractility (inotropy) with minimal increase in the amplitude of the intracellular calcium transient.[11] This is a crucial distinction from traditional β-agonists, which increase contractility primarily by elevating cAMP and calcium levels, a process that can be energetically costly and arrhythmogenic in the long term. This compound's unique pro-contractility pathway may contribute to its beneficial effects in restoring cardiac function in heart failure.[12]

Visualization: this compound-Induced β1AR-Gi Signaling

Caption: this compound promotes β1AR coupling to a Gi-NOS3-cGMP pathway.

Pleiotropic Effects: Antioxidant and Anti-inflammatory Modulation

Beyond its receptor-specific actions, this compound possesses intrinsic antioxidant and anti-inflammatory properties that contribute significantly to its cardioprotective profile.[13]

-

Antioxidant Action: The carbazole moiety of the this compound molecule endows it with potent free radical scavenging capabilities.[14] It directly inhibits lipid peroxidation and protects against damage from reactive oxygen species (ROS).[2][14] Furthermore, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a major cellular defense mechanism against oxidative stress.[15]

-

Anti-inflammatory Effects: this compound has been shown to suppress the expression and production of pro-inflammatory cytokines like IL-1β and TNF-α.[16][17] This may be mediated by modulating key inflammatory signaling hubs, including the NLRP3 inflammasome and Notch signaling pathways.[16]

Visualization: Ancillary Signaling Pathways

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Novel mechanisms in the treatment of heart failure: inhibition of oxygen radicals and apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. pnas.org [pnas.org]

- 5. A unique mechanism of beta-blocker action: this compound stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A unique mechanism of β-blocker action: this compound stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How this compound activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Activates a Myofilament Signaling Circuitry to Restore Cardiac Contractility in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 14. This compound, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound attenuates inflammatory reactions of lipopolysaccharide-stimulated BV2 cells and modulates M1/M2 polarization of microglia via regulating NLRP3, Notch, and PPAR-γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cardioprotective effects of this compound on acute autoimmune myocarditis: anti-inflammatory effects associated with antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Beta-Blockade: A Technical Guide to the Anti-inflammatory Actions of Carvedilol in Cardiovascular Models

This guide provides an in-depth exploration of the anti-inflammatory properties of Carvedilol, a third-generation beta-blocker, within the context of cardiovascular disease models. Moving beyond its well-established role in adrenergic blockade, we delve into the molecular mechanisms and experimental frameworks that demonstrate its capacity to mitigate inflammatory processes central to cardiovascular pathologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pleiotropic effects.

Introduction: The Dual-Action Paradigm of this compound

This compound distinguishes itself from traditional beta-blockers through its multifaceted pharmacological profile.[1][2][3] In addition to its non-selective beta-adrenoceptor and selective alpha-1 adrenoceptor antagonism, this compound possesses potent antioxidant and anti-inflammatory properties.[4][5] This dual action is of significant interest in cardiovascular medicine, as both oxidative stress and inflammation are now recognized as pivotal drivers in the pathogenesis of conditions such as atherosclerosis, myocardial infarction, and heart failure.[4] The carbazole moiety within this compound's structure is largely credited for its antioxidant activity.[6]

This guide will systematically dissect the evidence for this compound's anti-inflammatory effects, detailing the underlying signaling pathways, outlining robust experimental models for its evaluation, and providing actionable protocols for laboratory investigation.

Molecular Mechanisms of this compound's Anti-inflammatory Effect

The anti-inflammatory capacity of this compound is not a secondary consequence of its hemodynamic effects but rather a direct action on key inflammatory signaling cascades. Central to this is its ability to modulate the activity of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[7][8]

Inhibition of the NF-κB Signaling Pathway

NF-κB is a transcription factor that, upon activation, orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] Oxidative stress is a potent activator of NF-κB.[4] this compound intervenes in this pathway at multiple levels:

-

Reduction of Reactive Oxygen Species (ROS): By scavenging ROS and suppressing their production, this compound mitigates a primary trigger for NF-κB activation.[4][9] This has been demonstrated in various cardiovascular disease models.[4]

-

Direct Inhibition of NF-κB Activation: Studies have shown that this compound can inhibit the activation of NF-κB in endothelial cells and T cells, independent of its antioxidant effects.[8][9] This leads to a downstream reduction in the expression of NF-κB target genes.

References

- 1. This compound Attenuates Inflammatory-Mediated Cardiotoxicity in Daunorubicin-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiovascular agents - Wikipedia [en.wikipedia.org]

- 3. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 4. Antioxidant activity of this compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of beta blockers, particularly this compound, on reducing the risk of events after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Cardioprotective effect of this compound: inhibition of apoptosis in H9c2 cardiomyocytes via the TLR4/NF-κB pathway following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound inhibits tumor necrosis factor-alpha-induced endothelial transcription factor activation, adhesion molecule expression, and adhesiveness to human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Enantiomer-Specific Activities of Carvedilol

Executive Summary

Carvedilol is a third-generation adrenoceptor antagonist widely prescribed for heart failure and hypertension.[1] Unlike many beta-blockers, it is administered clinically as a racemic mixture of two enantiomers, (S)-Carvedilol and (R)-Carvedilol.[2] This guide delves into the foundational research that delineates the distinct pharmacological, pharmacokinetic, and signaling activities of these two stereoisomers. It moves beyond the conventional understanding of this compound as a simple dual-action blocker to explore the nuanced, and often synergistic, contributions of each enantiomer to its overall therapeutic profile. We will dissect their differential receptor affinities, explore the critical role of stereoselective metabolism, and illuminate advanced signaling mechanisms such as biased agonism. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding of this compound's complex pharmacology.

Differentiated Adrenergic Receptor Pharmacology: A Tale of Two Enantiomers

The cornerstone of this compound's action lies in its interaction with adrenergic receptors, but this interaction is not uniform across its stereoisomers. The therapeutic efficacy of the racemate is a direct result of the distinct and complementary activities of the (S)- and (R)-forms.

(S)-Carvedilol: The Potent β-Adrenoceptor Antagonist

The β-adrenoceptor blocking activity, the characteristic feature of this drug class, resides almost exclusively in the (S)-enantiomer.[3][4] This isomer is a potent, non-selective antagonist of both β1- and β2-adrenergic receptors.[5] The β1-blockade is crucial for reducing heart rate, myocardial contractility, and the deleterious effects of chronic sympathetic stimulation in heart failure.[5]

(R)-Carvedilol and (S)-Carvedilol: Equipotent α1-Adrenoceptor Antagonists

In stark contrast to the β-blocking activity, both the (R) and (S) enantiomers exhibit nearly identical and potent antagonist activity at the α1-adrenoceptor.[3][4] This α1-blockade mediates vasodilation of peripheral blood vessels, leading to a reduction in vascular resistance and blood pressure.[6] The (R)-enantiomer, having only about 1% of the β-blocking activity of its counterpart, functions almost as a pure α1-blocker.[3]

Synergy of the Racemate

The clinical use of the racemic mixture is a deliberate pharmacological strategy. The potent α1-blockade from both enantiomers induces vasodilation. Typically, this would trigger a reflex tachycardia (an increase in heart rate) as the body attempts to compensate for the drop in blood pressure. However, the potent β-blockade provided concurrently by the (S)-enantiomer effectively blunts this reflex, allowing for blood pressure reduction without a compensatory increase in heart rate.[4] This dual action is a key differentiator from many other beta-blockers and contributes to its favorable hemodynamic profile.[1]

Table 1: Comparative Adrenoceptor Binding Affinities of this compound Enantiomers

| Enantiomer | Receptor Target | Binding Affinity (Kd) | Primary Pharmacological Action |

| (S)-Carvedilol | β1-Adrenoceptor | ~0.4 nmol/L[3] | Potent β-Blockade |

| α1-Adrenoceptor | ~14 nmol/L[3] | Potent α-Blockade | |

| (R)-Carvedilol | β1-Adrenoceptor | ~45 nmol/L[3] | Negligible β-Blockade |

| α1-Adrenoceptor | ~16 nmol/L[3] | Potent α-Blockade |

Stereoselective Pharmacokinetics and Metabolism

The differential pharmacology of this compound's enantiomers is further amplified by their distinct handling within the body. This compound is a high-clearance drug that undergoes extensive and stereoselective first-pass metabolism in the liver.[3][7]

This process preferentially metabolizes and clears the (S)-enantiomer.[8] The clinical consequence is significant: following oral administration of the racemate, the peak plasma concentration (Cmax) and total systemic exposure (AUC) of the (R)-enantiomer are approximately 2- to 3-fold higher than those of the more active (S)-enantiomer.[8][9] This pharmacokinetic reality means that in a patient, the in-vivo effects are driven by a potent but lower-concentration β-blocker ((S)-form) and a higher-concentration α-blocker ((R)-form).

The metabolism is primarily mediated by cytochrome P450 (CYP) enzymes and subsequent glucuronidation.

-

CYP2D6 is a major player and appears to be primarily responsible for metabolizing (R)-Carvedilol.[7]

-

CYP1A2 and CYP2C9 also contribute, with CYP1A2 showing a preference for metabolizing the (S)-enantiomer.[7]

-

Glucuronidation , a Phase II reaction, also exhibits stereoselectivity, with enzymes like UGT2B7 showing a preference for the S-enantiomer.[7]

This complex metabolic profile, dependent on highly polymorphic enzymes like CYP2D6, introduces inter-patient variability and is a critical consideration in pharmacogenomic studies.[7]

Caption: Stereoselective metabolism of this compound enantiomers.

Advanced Signaling: Biased Agonism and Non-Adrenergic Actions

Recent research has unveiled a more sophisticated layer of this compound's mechanism that extends beyond simple receptor occupancy. This involves the concept of "biased agonism," where a ligand can selectively activate certain downstream signaling pathways over others.

This compound as a β-Arrestin-Biased Agonist

At the β2-adrenergic receptor, this compound exhibits a unique signaling profile. It acts as an inverse agonist for the canonical Gs protein-mediated pathway, meaning it actively reduces basal adenylyl cyclase activity and cAMP production.[10] However, it simultaneously functions as an agonist for the β-arrestin signaling pathway.[10][11] This means this compound, while blocking G-protein signaling, actively promotes:

-

Phosphorylation of the β2AR tail.

-

Recruitment of β-arrestin2 to the receptor.

-

Receptor internalization.

-

Activation of downstream kinases like Extracellular Regulated Kinase 1/2 (ERK 1/2).[10]

This biased signaling is hypothesized to be a major contributor to the exceptional clinical efficacy of this compound in heart failure, as β-arrestin pathways are implicated in cell survival and cardioprotective signaling.[10] Furthermore, studies suggest that for the β1AR, this compound can induce a switch in G-protein coupling from Gαs to Gαi, a necessary step for initiating this β-arrestin-mediated signaling cascade.[12]

Caption: this compound's biased agonism at the β-adrenergic receptor.

(R)-Carvedilol: A Novel Anti-Arrhythmic Mechanism

Beyond adrenoceptors, the non-β-blocking (R)-enantiomer possesses a unique and clinically relevant activity. Research has shown that (R)-Carvedilol can directly modulate the ryanodine receptor 2 (RyR2), a critical calcium release channel in cardiac muscle cells.[13] By modifying the gating of RyR2, it effectively suppresses spontaneous Ca2+ waves that are known to trigger ventricular tachyarrhythmias.[13] Crucially, this action is independent of β-blockade, raising the exciting possibility that (R)-Carvedilol could serve as a novel anti-arrhythmic agent without the dose-limiting side effects of bradycardia and hypotension associated with the racemate.[13]

Experimental Methodologies for Enantiomer-Specific Analysis

The foundational research described herein relies on robust analytical and functional assays capable of distinguishing between the two enantiomers.

Protocol 1: Enantioselective Quantification in Plasma via HPLC

A cornerstone technique is the enantioselective analysis of this compound in biological matrices. While direct separation on a chiral stationary phase is possible, a widely validated and robust indirect method involves chiral derivatization.

Objective: To separate and quantify (S)- and (R)-Carvedilol in human plasma.

Causality: The enantiomers are chemically identical in an achiral environment. By reacting them with a single-enantiomer chiral derivatizing agent (e.g., GITC), we form two diastereomers. Diastereomers have different physical properties and can be readily separated using standard, non-chiral reverse-phase chromatography.